molecular formula C38H28O4P2 B3422143 Segphos CAS No. 244261-66-3

Segphos

Cat. No.: B3422143
CAS No.: 244261-66-3
M. Wt: 610.6 g/mol
InChI Key: RZZDRSHFIVOQAF-UHFFFAOYSA-N
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Description

Segphos, also known as (2H,2′H-[4,4′-Bi-1,3-benzodioxole]-5,5′-diyl)bis(diphenylphosphane), is a chiral ligand developed by Takasago International Corporation. It is widely used in asymmetric synthesis due to its ability to increase enantioselectivity and activity of metal complexes. This compound has a narrower dihedral angle between the aromatic faces compared to its predecessor, BINAP, which enhances its performance in various catalytic processes .

Biochemical Analysis

Biochemical Properties

Segphos plays a significant role in biochemical reactions. It increases the enantioselectivity and activity of metal complexes of this compound . This is due to its high electron density and steric bulk .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with metal complexes. It increases the enantioselectivity and activity of these complexes

Preparation Methods

Segphos is synthesized through a series of chemical reactions involving the formation of the biaryl backbone and subsequent functionalization with diphenylphosphine groups. The synthetic route typically involves the following steps:

Industrial production methods of this compound involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .

Chemical Reactions Analysis

Segphos undergoes various types of chemical reactions, primarily in the context of asymmetric catalysis. Some of the key reactions include:

Common reagents and conditions used in these reactions include hydrogen gas, alkenylsilanes, and polymethylhydrosiloxane, under mild reaction conditions. The major products formed from these reactions are chiral alcohols, diarylmethanols, and other enantioenriched compounds .

Comparison with Similar Compounds

Segphos is often compared with other chiral ligands such as BINAP, SYNPHOS, and DIFLUORPHOS. While BINAP is based on a bisnaphthalene backbone, this compound has a bis(1,3-benzodioxole) backbone, which provides a narrower dihedral angle and higher enantioselectivity . SYNPHOS and DIFLUORPHOS are also chiral diphosphines but differ in their steric and electronic properties. This compound is unique in its ability to form highly enantioselective and active metal complexes, making it a preferred choice for many asymmetric catalytic reactions .

Similar Compounds

  • BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl)
  • SYNPHOS (2,2′-bis(diphenylphosphino)-1,1′-biphenyl)
  • DIFLUORPHOS (6,6′-dimethoxy-2,2′-bis(diphenylphosphino)-1,1′-biphenyl)
  • QuinoxP* (a ligand with similar structural features to DTBM-Segphos)

Properties

IUPAC Name

[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28O4P2/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-24H,25-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZDRSHFIVOQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28O4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101145953
Record name (R)-(+)-SEGPHOS
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244261-66-3, 210169-54-3
Record name 1,1′-[(4R)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine]
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(+)-SEGPHOS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis(diphenylphosphine)
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Record name 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis(diphenylphosphine)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Segphos ligands are designed to have a narrower dihedral angle in their biaryl backbone compared to other biaryl diphosphine ligands like BINAP []. This structural feature results in a distinct chiral environment around the metal center upon complexation, influencing the enantioselectivity of the catalyzed reactions.

A: this compound ligands, when coordinated to transition metals like rhodium, palladium, copper, or iridium, have demonstrated exceptional performance in various asymmetric transformations, including: * Asymmetric hydrogenation: Notably, they excel in the hydrogenation of α,β-unsaturated esters [], ketones [], quinoxalines, benzoxazines [], and β-ketoesters []. * Asymmetric hydroboration: this compound-copper complexes are particularly effective in the hydroboration of alkenes, including vinylarenes, internal alkenes [], and even challenging 1,1-disubstituted alkenes []. * Asymmetric 1,3-dipolar cycloaddition: this compound-copper catalysts have shown effectiveness in the cycloaddition of azomethine ylides with β-phenylsulfonyl enones [] and benzoisothiazole-2,2-dioxide-3-ylidenes []. * Asymmetric α-arylation: this compound-palladium and nickel catalysts have proven successful in the enantioselective α-arylation of ketones with aryl triflates [].

A: The choice of the metal center and reaction conditions significantly influences the catalytic activity and selectivity of this compound complexes. For instance, while this compound-palladium catalysts are often favored for asymmetric α-arylations [], this compound-copper complexes are generally preferred for asymmetric hydroborations [, ]. Furthermore, factors like solvent, temperature, and additives can influence the reaction pathway and ultimately impact the yield and enantioselectivity of the desired product.

A: this compound ligands often exhibit superior enantioselectivity compared to other chiral diphosphine ligands, especially in reactions involving sterically demanding substrates [, ]. This enhanced selectivity is often attributed to the ligand's ability to create a rigid and well-defined chiral environment around the metal center.

A: * Highly enantioselective synthesis of axially chiral allenes: Achieved using (R)-Fc-Segphos, a ferrocene-modified this compound derivative, in palladium-catalyzed reactions []. * Enantioselective synthesis of cyclobutylboronates: Achieved via copper-catalyzed desymmetrization of meso-cyclobutenes using (R)-DM-Segphos, providing access to valuable chiral building blocks []. * Enantioselective synthesis of pyrrolidines and pyrrolizidines: Achieved through (1,3)- and double (1,3)-dipolar cycloaddition reactions catalyzed by the (R)-DM-SEGPHOS-Ag(I) complex [].

A: Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of this compound-catalyzed reactions and understanding the origins of enantioselectivity. For instance, DFT studies have been employed to investigate: * The mechanism of copper-catalyzed asymmetric hydroboration of alkenes, highlighting the influence of the ligand on regio- and enantioselectivity []. * The diastereoselectivity reversal observed in copper- and silver-catalyzed (3 + 2) cycloadditions of azomethine ylides with this compound ligands, revealing the role of ligand structure and metal center on the reaction outcome []. * The origin of enantioselectivity in the gold(I)-catalyzed cycloaddition of propargylic esters and styrene with this compound ligands, identifying key steric and electronic interactions responsible for facial selectivity [].

A: Modifications to the this compound scaffold, such as varying the substituents on the phosphorus atoms or introducing functional groups on the biaryl backbone, can significantly impact its catalytic performance. For example: * Bulky substituents on the phosphorus atoms, such as 3,5-bis(trimethylgermanyl)phenyl groups (TMG-SYNPHOS), can enhance enantioselectivity through increased dispersion interactions with the substrate []. * Introduction of electron-rich substituents on the phosphorus atoms can lead to improved catalytic activity in gold-catalyzed cycloisomerization reactions []. * Modifications to the biaryl backbone, such as replacing the benzodioxole unit with a ferrocene moiety (Fc-Segphos), can alter the ligand's bite angle and steric environment, influencing the enantioselectivity of the resulting catalyst [].

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